

An In-Depth Technical Guide to the Structure of [D-Phe², Ala⁶]-LHRH

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Compound of Interest

Compound Name: LHRH, Phe(2)-Ala(6)-

CAS No.: 54784-44-0

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Luteinizing Hormone-Releasing Hormone (LHRH), a decapeptide also known as Gonadotropin-Releasing Hormone (GnRH), is a critical neurohormone in the hypothalamic-pituitary-gonadal axis.[1] Its discovery and synthesis opened the door for extensive research into manipulating reproductive functions for therapeutic purposes.[2] Native LHRH, however, has a very short plasma half-life of approximately 2-4 minutes, limiting its clinical utility.[3][4] This guide provides a detailed structural analysis of [D-Phe², Ala⁶]-LHRH, a potent synthetic analog designed to overcome the limitations of the native hormone. By strategically modifying the primary amino acid sequence, researchers have endowed this analog with enhanced stability and biological activity, making it a valuable tool in both research and medicine.

Primary Structure: The Foundation of Enhanced Function

The fundamental difference between native LHRH and its [D-Phe², Ala⁶] analog lies in two specific amino acid substitutions within its ten-residue sequence. These changes are not arbitrary but are the result of extensive structure-activity relationship (SAR) studies aimed at enhancing potency and stability.[5][6]

The native human LHRH sequence is: pGlu¹-His²-Trp³-Ser⁴-Tyr⁵-Gly⁶-Leu⁷-Arg⁸-Pro⁹-Gly¹⁰-NH₂[1][7]

The sequence for the [D-Phe², Ala⁶]-LHRH analog is: pGlu¹-D-Phe²-Trp³-Ser⁴-Tyr⁵-Ala⁶-Leu⁷-Arg⁸-Pro⁹-Gly¹⁰-NH₂

Table 1: Comparison of Primary Structures

Position	Native LHRH	[D-Phe ² , Ala ⁶]-LHRH	Rationale for Substitution
1	pGlu	pGlu	N-terminal pyroglutamic acid protects against aminopeptidases.[8]
2	His	D-Phe	D-amino acid substitution enhances resistance to enzymatic degradation and influences conformation.[6]
3	Trp	Trp	-
4	Ser	Ser	-
5	Tyr	Tyr	-
6	Gly	Ala	Substitution at this position is crucial for stabilizing a bioactive conformation.[3][9]
7	Leu	Leu	-
8	Arg	Arg	-
9	Pro	Pro	-
10	Gly-NH ₂	Gly-NH ₂	C-terminal amide protects against carboxypeptidases.

The two key modifications are:

- Position 2: The L-Histidine (His) is replaced by D-Phenylalanine (D-Phe).

- Position 6: The Glycine (Gly) is replaced by L-Alanine (Ala).

These substitutions fundamentally alter the peptide's properties, as will be detailed in the following sections.

Conformational Structure: The Role of Key Substitutions

While the primary sequence is the blueprint, the peptide's three-dimensional conformation is what dictates its ability to bind to the GnRH receptor and elicit a biological response. Native LHRH is highly flexible in solution, which makes it susceptible to enzymatic degradation.^[10] The substitutions in [D-Phe², Ala⁶]-LHRH are designed to constrain this flexibility and stabilize a bioactive conformation.

The Importance of the β -II' Turn

The biologically active conformation of LHRH is widely understood to involve a β -turn structure, specifically a β -II' turn, centered around the Tyr⁵-Gly⁶-Leu⁷-Arg⁸ sequence.^{[3][10][11]} This turn brings the N-terminus and C-terminus of the peptide into proximity, which is crucial for receptor binding and activation.^{[12][13]}

The achiral Glycine at position 6 is a point of high flexibility. Replacing it with a D-amino acid is a well-established strategy to stabilize this critical β -II' turn.^{[3][14]} While the analog in focus uses L-Alanine, the principle of modifying position 6 to reduce flexibility and promote a turn-like structure remains a cornerstone of LHRH analog design.^[9] The incorporation of D-amino acids at position 6, in general, has been shown to dramatically increase gonadotropin-releasing activity.^{[9][15]}

The D-Phenylalanine Substitution at Position 2

The substitution of a D-amino acid at position 2 serves two primary purposes:

- **Enzymatic Stability:** It significantly increases the peptide's resistance to degradation by peptidases, which readily cleave bonds between L-amino acids.^{[14][16]}
- **Conformational Constraint:** The D-configuration restricts the rotational freedom of the peptide backbone, helping to lock the N-terminal region into a conformation that is favorable for

receptor interaction.[6]

The combination of these substitutions results in a peptide that is not only more stable but is pre-organized into a shape that has a higher affinity for the GnRH receptor.

Structure-Activity Relationship (SAR)

The enhanced biological activity of [D-Phe², Ala⁶]-LHRH is a direct consequence of its structural modifications. Understanding the causality behind these changes is key for drug development professionals.

Increased Receptor Binding Affinity

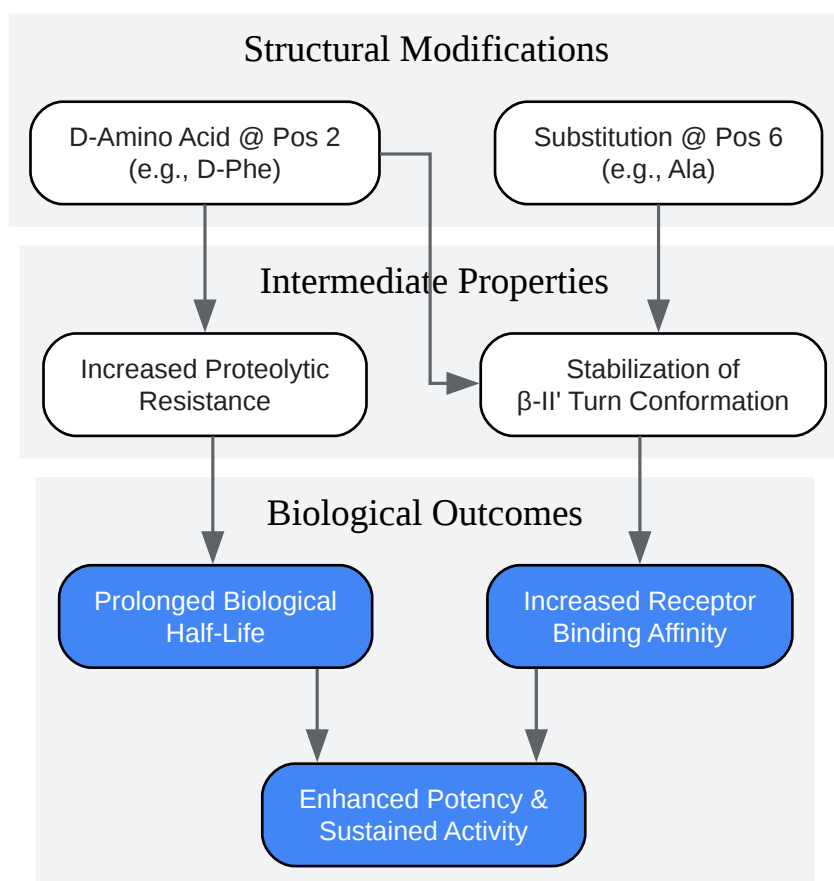
The stabilized β -turn conformation allows the analog to bind to the GnRH receptor with significantly higher affinity than the native hormone.[14] The receptor recognizes the folded structure, and by pre-stabilizing this conformation, the entropic penalty of binding is reduced, leading to a more favorable binding event.

Enhanced Resistance to Proteolysis

Native LHRH is rapidly cleaved, primarily between positions 5-6 and 9-10.[3] The D-Phe² and Ala⁶ substitutions create a structure that is a poor substrate for the enzymes responsible for this degradation, leading to a prolonged biological half-life and sustained action.[16]

Diagram 1: Structure-Activity Relationship Logic

This diagram illustrates the causal chain from structural modification to enhanced biological effect for LHRH analogs.



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Caption: Causal pathway from structural changes to biological outcomes.

Synthesis and Structural Verification

The production of [D-Phe², Ala⁶]-LHRH with high fidelity is essential for its application in research and medicine. This is typically achieved through a combination of solid-phase peptide synthesis (SPPS) and rigorous purification and analysis.

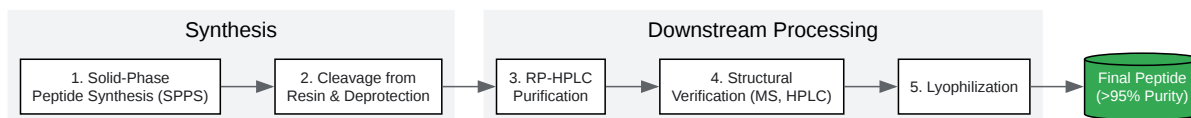
Experimental Protocol: Synthesis and Purification Workflow

- Solid-Phase Peptide Synthesis (SPPS): The peptide is synthesized on a solid resin support, typically starting from the C-terminus (Glycine).
 - Resin: A Rink amide resin is commonly used to generate the C-terminal amide.[3]

- Amino Acid Addition: Fmoc-protected amino acids are sequentially coupled to the growing peptide chain. For [D-Phe², Ala⁶]-LHRH, Fmoc-D-Phe-OH and Fmoc-Ala-OH are used at the appropriate cycles.
- Coupling: Reagents like HATU and DIPEA are used to activate the carboxyl group of the incoming amino acid for efficient peptide bond formation.[3]
- Deprotection: The Fmoc protecting group is removed with a piperidine solution before the next amino acid is added.
- Cleavage and Deprotection: Once the full 10-amino acid sequence is assembled, the peptide is cleaved from the resin support using a strong acid cocktail, such as trifluoroacetic acid (TFA), which also removes side-chain protecting groups.
- Purification: The crude peptide is purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This separates the desired full-length peptide from truncated sequences and other impurities.
- Structural Verification:
 - Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm that the purified peptide has the correct molecular weight, validating the amino acid sequence.[3]
 - HPLC Analysis: Analytical RP-HPLC is used to confirm the purity of the final product, which should typically be >95%.
- Lyophilization: The purified peptide solution is freeze-dried to produce a stable, powdered final product.

Diagram 2: Synthesis and Verification Workflow

This workflow outlines the major steps in producing high-purity [D-Phe², Ala⁶]-LHRH.



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Caption: Standard workflow for synthetic peptide production.

Conclusion

The structure of [D-Phe², Ala⁶]-LHRH is a prime example of rational peptide drug design. By making two strategic substitutions to the native LHRH sequence, scientists have created an analog with vastly superior properties. The D-Phenylalanine at position 2 confers proteolytic resistance, while the Alanine at position 6 helps to stabilize the crucial β -II' turn conformation required for potent receptor binding. These structural enhancements translate directly into increased biological potency and a longer duration of action, making [D-Phe², Ala⁶]-LHRH and related analogs powerful tools for the therapeutic manipulation of the reproductive axis and for the treatment of hormone-dependent diseases.

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